Dan-ADP
Description
Dan-ADP (Dansyl-Adenosine Diphosphate) is a fluorescent adenine nucleotide analog widely employed in studying conformational dynamics of the ADP/ATP carrier (AAC), a mitochondrial membrane protein critical for cellular energy transport. The AAC, comprising 297 amino acids, undergoes transitions between cytosolic ("c") and matrix ("m") states during substrate translocation. This compound’s dansyl fluorophore enables real-time monitoring of these transitions via fluorescence quenching or enhancement, providing mechanistic insights into the "gated pore" model of AAC function .
Key properties of this compound:
- Structure: Comprises adenosine diphosphate (ADP) conjugated to a dansyl group at the adenine moiety.
- Function: Binds to AAC with high specificity, fluorescing upon interaction with hydrophobic regions of the carrier during state transitions.
- Applications: Probing AAC conformational changes, studying inhibitor binding, and validating computational models of mitochondrial transport.
Properties
CAS No. |
72947-52-5 |
|---|---|
Molecular Formula |
C23H26N6O11P2 |
Molecular Weight |
624.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] 5-(dimethylamino)naphthalene-1-carboxylate |
InChI |
InChI=1S/C23H26N6O11P2/c1-28(2)15-8-4-5-12-13(15)6-3-7-14(12)23(31)39-19-16(9-37-42(35,36)40-41(32,33)34)38-22(18(19)30)29-11-27-17-20(24)25-10-26-21(17)29/h3-8,10-11,16,18-19,22,30H,9H2,1-2H3,(H,35,36)(H2,24,25,26)(H2,32,33,34)/t16-,18-,19-,22-/m1/s1 |
InChI Key |
XHKRUEHHIXWATP-WGQQHEPDSA-N |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)O |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2C(=O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)O |
Synonyms |
(5-(dimethylamino-1-naphthoyl))adenosine diphosphate DAN-ADP |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Dansylated Adenine Nucleotides
| Parameter | Dan-AMP | This compound | Dan-ATP |
|---|---|---|---|
| Phosphate Groups | 1 (AMP) | 2 (ADP) | 3 (ATP) |
| Molecular Weight | ~650 Da | ~730 Da | ~810 Da |
| Fluorescence | λex/λem: 340/520 nm | λex/λem: 340/520 nm | λex/λem: 340/520 nm |
| Binding Affinity | Moderate (Kd ~10 µM) | High (Kd ~2 µM) | Highest (Kd ~0.5 µM) |
| Conformational Sensitivity | Weak response to "c" state | Strong response to "c"→"m" transition | Preferentially binds "m" state |
| Applications | Limited to low-affinity binding studies | AAC dynamics, inhibitor screening | High-affinity transport assays |
Key Differences:
Phosphate Group Impact :
- Dan-ATP’s triphosphate group enhances binding affinity by ~4x compared to this compound, reflecting AAC’s preference for ATP during energy export .
- Dan-AMP’s single phosphate results in weaker binding, limiting its utility to studies requiring transient interactions.
Fluorescence Dynamics: this compound exhibits the most pronounced fluorescence shift during the "c"→"m" transition, making it ideal for monitoring real-time AAC conformational changes. Dan-ATP’s fluorescence is quenched in the "m" state, correlating with its role in matrix-side binding .
Functional Specificity: this compound is uniquely suited for studying bidirectional transport equilibria, while Dan-ATP is optimal for unidirectional export assays. Dan-AMP is rarely used in AAC studies due to low signal-to-noise ratios.
Research Findings and Mechanistic Insights
- Gated Pore Model Validation : this compound’s fluorescence changes support the hypothesis that AAC alternates between open (substrate-accessible) and closed (occluded) states during transport .
- Inhibitor Screening : this compound’s sensitivity to conformational changes has been leveraged to identify AAC inhibitors (e.g., bongkrekic acid), which stabilize the "m" state and reduce fluorescence signal by 80% .
- Competitive Binding : Dan-ATP displaces this compound in AAC binding assays, confirming competitive interactions at the substrate-binding pocket .
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